molecular formula C13H13N B1664016 1-Methyl-2-(naphthalen-2-yl)aziridine CAS No. 28494-15-7

1-Methyl-2-(naphthalen-2-yl)aziridine

Cat. No. B1664016
CAS RN: 28494-15-7
M. Wt: 183.25 g/mol
InChI Key: BVBZYMCWQJRWDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

250059-S possesses characteristic tranquilizing actions on levels of blood glucose and liver glygogen, and on adrenaline release from the adrenal gland in rats.

Scientific Research Applications

1. Molecular Imaging and Blood Clotting Monitoring

1-Methyl-2-(naphthalen-2-yl)aziridine plays a crucial role in the synthesis of the ApoSense compound NST732, which is used in molecular imaging and blood clotting monitoring, particularly for monitoring antiapoptotic drug treatments. The compound has been explored for its potential in positron emission tomography studies through fluorine-18-radiolabeling, demonstrating significant capabilities in these medical applications (Basuli et al., 2012).

2. Antitubercular Activity

Novel aziridine derivatives, including 1-Methyl-2-(naphthalen-2-yl)aziridine, have been synthesized and evaluated for their antitubercular activities. These compounds have shown promising results against Mycobacterium tuberculosis, offering potential as new treatments for tuberculosis (Sarojini et al., 2021).

3. Photochemical Research

Studies on the photochemistry of related azirine compounds, such as 2-(1-naphthyl)-2H-azirines, have provided insights into their behavior under different wavelengths of light. This research is significant in understanding the chemical properties and potential applications of azirine compounds in various fields (Inui & Murata, 2005).

4. Cytotoxic Activities in Cancer Research

Aziridine derivatives, including those structurally similar to 1-Methyl-2-(naphthalen-2-yl)aziridine, have been synthesized and tested for their cytotoxic activities against cancer cell lines. These compounds have shown promising results in inducing apoptosis in colorectal cancer cells, indicating their potential use in cancer therapy (Khan et al., 2019).

5. Microglial Activation and Neuroprotective Effects

Studies on compounds structurally related to 1-Methyl-2-(naphthalen-2-yl)aziridine, such as 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride, have revealed their potential neuroprotective effects. These compounds can reduce hypoxia-induced toxicity in microglial cells, suggesting their application in neurological disorders (Kim et al., 2016).

properties

CAS RN

28494-15-7

Product Name

1-Methyl-2-(naphthalen-2-yl)aziridine

Molecular Formula

C13H13N

Molecular Weight

183.25 g/mol

IUPAC Name

1-methyl-2-naphthalen-2-ylaziridine

InChI

InChI=1S/C13H13N/c1-14-9-13(14)12-7-6-10-4-2-3-5-11(10)8-12/h2-8,13H,9H2,1H3

InChI Key

BVBZYMCWQJRWDW-UHFFFAOYSA-N

SMILES

CN1CC1C2=CC3=CC=CC=C3C=C2

Canonical SMILES

CN1CC1C2=CC3=CC=CC=C3C=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

250059-S;  250059 S;  250059S;  S 250059;  S-250059;  S250059

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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